molecular formula C8H12ClNO B8240668 2-Methoxy-5-methylaniline hydrochloride

2-Methoxy-5-methylaniline hydrochloride

Cat. No.: B8240668
M. Wt: 173.64 g/mol
InChI Key: MJIATBPDSJINNG-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylaniline hydrochloride (CAS 120-71-8), also known as p-Cresidine hydrochloride, is an aromatic amine derivative with a methoxy (-OCH₃) group at position 2 and a methyl (-CH₃) group at position 5 on the aniline ring. The hydrochloride form enhances its stability for industrial applications. Its molecular formula is C₈H₁₂ClNO (base: C₇H₉NO + HCl). It is primarily used as an intermediate in dye synthesis, particularly for azo dyes, and in analytical methods for detecting genotoxic impurities .

Key properties:

  • Melting Point: 52°C (base compound)
  • Boiling Point: 235°C
  • Safety: Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC due to evidence of bladder and liver tumors in rodents .
  • Reactivity: Sensitive to moisture and incompatible with strong oxidizing agents .

Properties

IUPAC Name

2-methoxy-5-methylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-6-3-4-8(10-2)7(9)5-6;/h3-5H,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIATBPDSJINNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of 2-Methoxy-5-Nitrotoluene

The reduction of 2-methoxy-5-nitrotoluene (2-methoxy-5-nitroanisole) via catalytic hydrogenation is a widely documented method. Key steps include:

  • Catalyst Selection : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen pressure (0.1–0.5 MPa) achieves yields >90%.

  • Solvent System : Methanol or ethanol enhances solubility and facilitates catalyst recovery.

  • Reaction Conditions : Temperatures of 40–60°C for 6–8 hours optimize conversion while minimizing side reactions.

Table 1: Hydrogenation Conditions and Yields

CatalystH₂ Pressure (MPa)Temperature (°C)Yield (%)Purity (%)Source
10% Pd/C0.016092.5598.93
PtO₂0.525–3594.2>99.0
Fe/Ni0.520–3085.099.0

Nitro Group Reduction with Iron/Nickel Catalysts

Iron-nickel bimetallic catalysts offer a cost-effective alternative to noble metals. Patent CN108299259B details:

  • Catalyst Loading : 10% Fe/Ni on activated carbon achieves 85–94% yield.

  • Solvent Flexibility : Methanol or ethanol accommodates industrial-scale production.

  • Byproduct Management : Filtration and recrystallization minimize residual metal contaminants.

Nucleophilic Substitution of Chlorinated Intermediates

Methoxylation of 2-Chloro-5-Methylaniline

A two-step process involves:

  • Chlorination : 2-Hydroxy-5-methylaniline reacts with phosphorus oxychloride (POCl₃) to form 2-chloro-5-methylaniline.

  • Methoxylation : Sodium methoxide (NaOCH₃) in methanol replaces the chlorine atom at 60–80°C, yielding 2-methoxy-5-methylaniline.

Key Considerations :

  • Purity Control : HPLC monitoring ensures >98% purity.

  • Solvent Recovery : Ethylene dichloride extraction and vacuum distillation improve efficiency.

Reductive Amination of Carbonyl Derivatives

From 2-Methoxy-5-Methylnitrobenzene

Reductive amination using hydrogen and transition-metal catalysts converts nitro groups to amines:

  • Catalyst : Raney nickel or Pd/C in methanol under 0.3–0.5 MPa H₂.

  • Yield Optimization : Excess hydrogen and controlled pH (7–9) prevent over-reduction.

One-Pot Synthesis via Schiff Base Intermediates

A patented method (US4206215A) employs:

  • Schiff Base Formation : Condensation of 2-methoxy-5-methylbenzaldehyde with ammonium chloride.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to the amine.

Advantages :

  • Avoids isolation of intermediates.

  • Achieves 75–80% yield with minimal waste.

Environmental and Industrial Considerations

Waste Minimization Strategies

  • Catalyst Reuse : Pd/C and Fe/Ni catalysts are recyclable for 3–5 cycles without significant activity loss.

  • Solvent Recovery : Methanol and ethanol are distilled and reused, reducing costs by 15–20%.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodCostYield (%)ScalabilityEnvironmental Impact
Catalytic HydrogenationHigh90–95HighLow (H₂ byproduct)
Nucleophilic SubstitutionMedium85–90ModerateMedium (POCl₃ use)
Reductive AminationLow75–85HighLow

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Dyes and Pigments

2-Methoxy-5-methylaniline hydrochloride is widely used in the synthesis of azo dyes and pigments. Its ability to undergo diazotization followed by coupling reactions makes it a valuable intermediate in the dye industry. For instance, it can be coupled with various phenolic compounds to produce vibrant azo dyes used in textiles and plastics.

Analytical Chemistry

This compound serves as a standard for the determination of primary aromatic amines in environmental samples. Analytical methods such as High-Performance Liquid Chromatography (HPLC) utilize this compound for calibration curves to quantify its presence in various matrices, including water and food products .

Table 1: Analytical Methods Using this compound

MethodApplicationReference
HPLCQuantification of primary aromatic amines
GC-MSDetection in food safety assessments
UV-Vis SpectrophotometryColorimetric analysis of dye concentrations

Recent studies have highlighted the biological activities associated with this compound. It has been investigated for its potential cytotoxic effects against various cancer cell lines, indicating its role in medicinal chemistry.

Case Study: Cytotoxicity Assessment
A study assessed the cytotoxic effects of this compound on human tumor cell lines, revealing significant activity with IC50 values indicating potential therapeutic applications against specific cancers .

Safety and Toxicological Considerations

While this compound has beneficial applications, it is essential to note its toxicological profile. The compound is classified as harmful if ingested or inhaled and can cause serious eye irritation and potential carcinogenic effects . Proper handling and safety protocols are crucial when working with this chemical.

Table 2: Safety Profile of this compound

Hazard TypeDescription
Acute ToxicityHarmful if swallowed (H302)
Eye IrritationCauses serious eye irritation (H319)
CarcinogenicityMay cause cancer (H350)

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylaniline hydrochloride involves its interaction with various molecular targets and pathways. As an aromatic amine, it can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to potential genotoxic effects. The compound’s effects on cellular pathways are still under investigation, with studies focusing on its role in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Substituent Variations and Molecular Features

The following compounds differ in substituent type, position, or additional functional groups, influencing their physical, chemical, and toxicological profiles:

Compound Name (CAS) Molecular Formula Substituents Key Features
2-Methoxy-5-methylaniline HCl (120-71-8) C₈H₁₂ClNO -OCH₃ (C2), -CH₃ (C5) Carcinogenic; used in dyes and analytical chemistry .
2-Chloro-5-methoxyaniline HCl (85006-21-9) C₇H₉Cl₂NO -Cl (C2), -OCH₃ (C5) Chloro substituent increases electrophilicity; used in thiocyanate synthesis .
5-Chloro-2-methoxy-N-methylaniline HCl (CID 21510841) C₈H₁₀ClNO -Cl (C5), -OCH₃ (C2), -CH₃ (N) N-methylation reduces basicity; predicted CCS data available .
2-Methoxy-5-nitroaniline HCl (67827-72-9) C₇H₉ClN₂O₃ -NO₂ (C5), -OCH₃ (C2) Nitro group enhances stability; potential mutagen .
3-Methoxyaniline HCl (27841-33-4) C₇H₁₀ClNO -OCH₃ (C3) Altered substituent position affects solubility and reactivity .
o-Methoxyaniline HCl (72-33-3) C₇H₁₀ClNO -OCH₃ (C2) Ortho-substitution increases steric hindrance; used in pharmaceuticals .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Solubility Reactivity
2-Methoxy-5-methylaniline HCl 173.64 Low water solubility Moisture-sensitive; reacts with oxidizers .
2-Chloro-5-methoxyaniline HCl 194.06 Slightly soluble in water Reacts with bases to form free amine; incompatible with strong acids .
2-Methoxy-5-nitroaniline HCl 204.61 Insoluble in water Nitro group stabilizes ring; resistant to oxidation .
3-Methoxyaniline HCl 159.62 Moderate solubility Higher polarity due to meta-substitution; less carcinogenic .

Biological Activity

2-Methoxy-5-methylaniline hydrochloride, also known as p-cresidine or 2-methoxy-5-methyl aniline, is an organic compound that belongs to the class of aminophenyl ethers. Its structure consists of a methoxy group and a methyl group attached to a phenyl ring, which contributes to its biological activity. This article explores the biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and safety profiles.

  • Molecular Formula : C8H11NO
  • Molecular Weight : 137.179 g/mol
  • CAS Number : 120-71-8
  • LogP (Octanol-Water Partition Coefficient) : 1.37, indicating moderate lipophilicity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as a ligand for specific receptors or enzymes, influencing cellular signaling pathways. The compound has been studied for its potential antimicrobial , antiviral , and anticancer properties.

Antimicrobial Activity

Research indicates that 2-methoxy-5-methylaniline exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown its effectiveness against a range of microorganisms, suggesting potential applications in disinfectants and antiseptics .

Antiviral Activity

The compound has also demonstrated antiviral activity in preliminary studies, particularly against Herpes viruses. This suggests that it may have therapeutic potential in treating viral infections .

Anticancer Activity

Studies have indicated that 2-methoxy-5-methylaniline may possess anticancer properties. It has been evaluated in animal models for its carcinogenic potential, showing mixed results. Some studies suggest that it can induce mutations in certain conditions, while others indicate it may not be significantly carcinogenic at lower doses .

Toxicological Profile

The safety profile of this compound is critical for its application in various fields. Toxicity studies have shown that high doses can lead to adverse effects, including carcinogenicity in specific models (e.g., p53 heterozygous mice) when administered over extended periods . The compound's exposure is primarily occupational or through environmental sources, as it is not a naturally occurring metabolite .

Case Studies and Research Findings

StudyFindings
PMID: 31557052Detected in human blood among individuals exposed to this compound; highlights its relevance in human health studies.
Toxicologic Pathology (2003)Evaluated the carcinogenic potential in p53 heterozygous mouse models; indicated potential oncogenicity under certain conditions.
MDPI Research (2021)Investigated synthesis and structural properties; reported antimicrobial activity against various pathogens.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting trace levels of 2-Methoxy-5-methylaniline hydrochloride in complex matrices?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with an electrochemical detector is a validated approach. Ionic liquids like 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide in the mobile phase enhance sensitivity for aromatic amines, including 2-Methoxy-5-methylaniline . For solid-phase microextraction (SPME), polymeric ionic liquid coatings can selectively isolate genotoxic impurities and structurally related compounds from matrices such as pharmaceuticals or environmental samples .

Q. What safety protocols should be followed when handling this compound?

  • Safety Measures :

  • PPE : Use nitrile gloves, chemical-resistant goggles, and a lab coat. A respirator is required if aerosolization occurs .
  • Storage : Store in a sealed, upright container at temperatures below 40°C to avoid decomposition .
  • Exposure Response : In case of skin contact, wash with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .
    • Hazard Notes : Classified as a possible carcinogen (IARC Group 2B) with mutagenic data reported .

Q. How is this compound utilized in synthesizing azo dyes or pharmaceutical intermediates?

  • Application : It serves as a precursor in synthesizing 4-(4-Amino-5-methoxy-2-methylphenylazo)-5-hydroxy-naphthalene-2,7-disulfonic acid, a chromophore for dyes. Reaction conditions typically involve diazotization at low temperatures (0–5°C) followed by coupling with naphthalene derivatives under alkaline pH .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on the stability and decomposition products of this compound under varying experimental conditions?

  • Experimental Design :

  • Stability Studies : Conduct accelerated degradation tests at elevated temperatures (e.g., 40°C, 75% RH) and analyze degradation products via LC-MS. Evidence suggests thermal decomposition (>40°C) releases toxic NOx fumes .
  • Data Contradictions : Discrepancies in decomposition pathways may arise from moisture sensitivity. Use Karl Fischer titration to monitor water content in solvents and ensure anhydrous conditions during reactions .

Q. What advanced strategies improve the selectivity of this compound in solid-phase microextraction (SPME) for genotoxic impurity analysis?

  • Method Optimization :

  • Coating Materials : Polymeric ionic liquids (e.g., 1-vinyl-3-alkylimidazolium salts) enhance selectivity for alkyl halides and aromatic amines due to π-π and hydrophobic interactions .
  • Validation : Compare extraction efficiency across multiple sorbent coatings (e.g., polydimethylsiloxane vs. divinylbenzene) using spiked recovery experiments in drug substance matrices .

Q. How does the carcinogenic potential of this compound influence experimental design in toxicology studies?

  • Risk Mitigation :

  • In Vitro Models : Use Ames tests with TA98 and TA100 bacterial strains to assess mutagenicity. Positive results align with its structural alerts for aromatic amines .
  • In Vivo Protocols : Employ rodent models with controlled dosing (oral or dermal) and histopathological analysis of liver and bladder tissues, as these are target organs for aromatic amine carcinogens .

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